Methyl 3-amino-2-hydroxy-5-methylbenzoate

Vue d'ensemble

Description

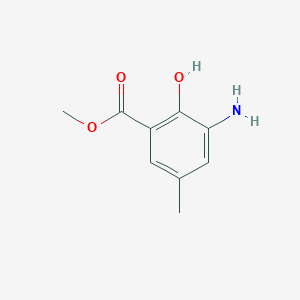

Methyl 3-amino-2-hydroxy-5-methylbenzoate is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid and is characterized by the presence of an amino group, a hydroxyl group, and a methyl ester group on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2-hydroxy-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-hydroxy-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-amino-2-hydroxy-5-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products Formed

Oxidation: Formation of 3-amino-2-oxo-5-methylbenzoate

Reduction: Formation of 3-amino-2-hydroxy-5-methylbenzoate

Substitution: Formation of substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Biological Activities

Methyl 3-amino-2-hydroxy-5-methylbenzoate has been investigated for various biological activities:

- Antioxidant Properties : Research indicates that compounds with similar structures exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are involved in metabolic pathways. This inhibition can be crucial for developing therapeutic agents targeting metabolic disorders.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially aiding in conditions like neurodegenerative diseases .

Therapeutic Applications

The therapeutic applications of this compound are particularly noteworthy:

- Pharmaceutical Development : The compound is being explored as a lead structure for developing new drugs aimed at treating various conditions, including inflammation and neurodegeneration. Its ability to modulate enzyme activity makes it a candidate for drug design.

- Cosmetic Formulations : Due to its antioxidant properties, there is potential for incorporating this compound into cosmetic products aimed at skin protection against oxidative damage .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Study on Antioxidant Activity : A study demonstrated that derivatives of this compound exhibited significant antioxidant activity in vitro, suggesting its potential use as a natural preservative in food and cosmetic industries .

- Neuroprotection Research : Investigations into neuroprotective effects showed that this compound could reduce neuronal cell death in models of oxidative stress, indicating its potential use in treatments for neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of methyl 3-amino-2-hydroxy-5-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

Comparaison Avec Des Composés Similaires

Methyl 3-amino-2-hydroxy-5-methylbenzoate can be compared with other similar compounds such as:

- Methyl 2-amino-5-methylbenzoate

- Methyl 3-amino-5-bromo-2-methylbenzoate

- Methyl 5-amino-2-methylbenzoate

These compounds share structural similarities but differ in the position and nature of substituents on the benzene ring, which can influence their chemical reactivity and biological activity

Activité Biologique

Methyl 3-amino-2-hydroxy-5-methylbenzoate, with the chemical formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol, is an organic compound notable for its unique arrangement of functional groups, including an amino group, a hydroxyl group, and a methyl group attached to a benzoate structure. This compound has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the amino and hydroxyl groups allows the compound to form hydrogen bonds with enzymes or receptors, which can modulate their activity. This interaction is crucial for influencing metabolic pathways and cellular functions.

Key Mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic processes.

- Redox Reactions : It can participate in redox reactions, potentially altering the cellular redox state and affecting metabolic pathways.

- Nucleophilic Substitution : The amino group can engage in nucleophilic substitution reactions, which may lead to further functionalization and increased biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Similar compounds have shown varying degrees of efficacy against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound have demonstrated significant inhibitory effects against pathogens such as Escherichia coli and Pseudomonas aeruginosa.

| Compound | MIC (μM) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 0.21 | Pseudomonas aeruginosa |

| Related Compound B | 0.83 | Candida albicans |

Cytotoxicity Studies

Cytotoxicity assays against human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts) have been conducted to assess the safety profile of this compound. Preliminary results indicate that while some derivatives exhibit low toxicity, further studies are required to fully understand their effects on human cells.

Case Studies

- Inhibition of Enzymatic Activity : A study demonstrated that this compound could inhibit specific enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

- Antiviral Properties : Although direct antiviral activity against viruses like HBV has not been conclusively established for this compound, its structural analogs have shown promising results in inhibiting viral polymerases .

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds based on their functional groups and biological activities:

| Compound Name | Functional Groups | Notable Activity |

|---|---|---|

| Methyl 2-amino-5-methylbenzoate | Amino, Methyl | Antimicrobial |

| Methyl 3-amino-4-hydroxybenzoate | Amino, Hydroxyl | Antioxidant |

| Methyl 5-amino-2-methylbenzoate | Amino, Methyl | Antifungal |

Future Directions

Further research is essential to elucidate the precise mechanisms by which this compound exerts its biological effects. Studies focusing on:

- In vivo models to assess therapeutic efficacy.

- Molecular docking studies to predict interactions with specific biological targets.

- Long-term toxicity assessments to evaluate safety for potential clinical applications.

Propriétés

IUPAC Name |

methyl 3-amino-2-hydroxy-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDBTYDCQJZXAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502979 | |

| Record name | Methyl 3-amino-2-hydroxy-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70978-07-3 | |

| Record name | Methyl 3-amino-2-hydroxy-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.